molecular formula C7H8O2 B1294781 4-methylbenzene-1,3-diol CAS No. 496-73-1

4-methylbenzene-1,3-diol

Cat. No.: B1294781
CAS No.: 496-73-1
M. Wt: 124.14 g/mol
InChI Key: FNYDIAAMUCQQDE-UHFFFAOYSA-N
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Description

4-Methylbenzene-1,3-diol (IUPAC name: this compound; PubChem CID: 10333) is a dihydroxy aromatic compound with a methyl substituent at the 4-position of the benzene ring. This structural motif confers unique physicochemical properties, making it a versatile intermediate in organic synthesis and a subject of pharmacological interest. The compound’s two hydroxyl groups at positions 1 and 3 enable hydrogen bonding and coordination with metal ions, while the methyl group enhances lipophilicity, influencing its solubility and membrane permeability .

This compound has been utilized in the synthesis of bioactive molecules, including azo-compounds with antimicrobial activity (e.g., 4h and 4i in ) and imino derivatives formed via reactions with nitroso compounds ().

Preparation Methods

Hydroxylation of Toluene Derivatives

One of the most straightforward methods involves the hydroxylation of toluene derivatives. The process generally includes:

  • Reagents : Hydrogen peroxide or other oxidizing agents.
  • Conditions : Aqueous or organic solvents under acidic or basic conditions.

This method typically yields a mixture of products, necessitating purification steps to isolate 4-methylbenzene-1,3-diol.

Electrophilic Aromatic Substitution

This method utilizes electrophilic aromatic substitution reactions involving toluene:

  • Reagents : Bromine or other halogenating agents followed by hydroxylation.
  • Conditions : Reaction under controlled temperatures to prevent polysubstitution.

Direct Hydroxylation

Direct hydroxylation of 4-methylphenol using strong oxidizing agents can also be employed:

  • Reagents : Sodium hypochlorite or potassium permanganate.
  • Conditions : Mild alkaline conditions to facilitate the reaction.

This method is advantageous due to its simplicity and relatively high yield of the desired product.

Synthesis via Resorcinol Derivatives

A more complex but efficient method involves starting from resorcinol derivatives:

  • Procedure : Resorcinol is reacted with appropriate alkylating agents under basic conditions.

For instance, a reaction involving resorcinol and tetrahydro-4-pyranon-4-one has been documented, yielding significant amounts of this compound with good purity.

Table 1: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Hydroxylation Hydrogen peroxide Aqueous/Organic Variable Requires purification
Electrophilic Aromatic Substitution Bromine/Halogenating agents Controlled temperature Moderate Risk of polysubstitution
Direct Hydroxylation Sodium hypochlorite Mild alkaline High Simple and effective
Synthesis via Resorcinol Derivatives Resorcinol + alkylating agents Basic conditions High Complex but efficient

Research indicates that each method has its advantages and limitations concerning yield, purity, and operational complexity. For example, direct hydroxylation methods tend to provide higher yields but may require careful handling of reagents due to their reactivity. Conversely, electrophilic aromatic substitution can lead to byproducts that complicate purification.

Moreover, studies have shown that variations in reaction conditions (such as temperature and solvent choice) significantly affect the yield and purity of the final product. For instance, using polar solvents often enhances solubility and reactivity but may also lead to unwanted side reactions.

The preparation of this compound can be accomplished through various synthetic routes, each with distinct characteristics and outcomes. The choice of method depends on the desired yield, purity requirements, and available reagents. Ongoing research continues to refine these methods for improved efficiency and sustainability in chemical manufacturing processes.

Chemical Reactions Analysis

Types of Reactions: 4-methylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

4-Methylbenzene-1,3-diol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the development of (3'R,4'R)-(+)-cis-khellactone derivatives, which exhibit potent anti-HIV activity by inhibiting the HIV integrase enzyme essential for viral replication.

Case Study: Antiviral Properties

Research has demonstrated that derivatives synthesized from 4-methylresorcinol can effectively inhibit HIV replication. These compounds target critical steps in the viral life cycle, showcasing the compound's potential in antiviral drug development.

Cosmetic Applications

In the cosmetic industry, this compound is valued for its antioxidant and antimicrobial properties. It is incorporated into formulations to enhance skin health and protect against oxidative stress.

Key Benefits:

  • Antioxidant Activity : Protects skin cells from damage caused by free radicals.
  • Antimicrobial Properties : Exhibits broad-spectrum activity against bacteria and fungi, making it suitable for use in skincare products.

Agrochemical Applications

The compound is also utilized in agrochemicals due to its ability to inhibit specific enzymes in microorganisms. This property makes it a candidate for developing antifungal agents that can protect crops from fungal infections.

Mechanism of Action:

This compound inhibits tyrosine ammonia lyase, an enzyme crucial for the biosynthesis of aromatic amino acids and lignin in certain microorganisms. This disruption hampers their growth and development.

Mechanism of Action

The mechanism of action of 4-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. In medicinal applications, it exerts its effects by disrupting the cell membranes of microorganisms, leading to their death. The hydroxyl groups on the benzene ring play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules .

Comparison with Similar Compounds

Structural Analogues: Alkyl-Substituted Benzene-1,3-diols

The most direct analogues of 4-methylbenzene-1,3-diol are its alkyl-substituted homologs, including 4-ethyl-, 4-propyl-, 4-butyl-, and 4-hexylbenzene-1,3-diol (). These compounds share the dihydroxybenzene core but differ in alkyl chain length, which modulates their biological and physical properties.

Table 1: Key Properties of Alkyl-Substituted Benzene-1,3-diols

Compound PubChem CID Substituent Key Characteristics
Benzene-1,3-diol 5054 None Baseline hydrophilicity; limited membrane permeability
This compound 10333 Methyl Enhanced lipophilicity; moderate antimicrobial activity ()
4-Ethylbenzene-1,3-diol 17927 Ethyl Increased logP; improved enzyme inhibition (e.g., butyrylcholinesterase)
4-Hexylbenzene-1,3-diol 3610 Hexyl High hydrophobicity; potential for lipid bilayer integration ()

Key Findings :

  • Lipophilicity : Longer alkyl chains (e.g., hexyl) significantly increase logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Enzyme Inhibition : 4-Ethyl- and 4-propyl derivatives show stronger inhibition of butyrylcholinesterase (a target in Alzheimer’s disease) compared to the methyl analogue, suggesting chain length optimizes steric and electronic interactions .
  • Molecular Organization : In lipid bilayers, 4-heptylbenzene-1,3-diol (C7) interacts with both polar heads and hydrocarbon chains, whereas the methyl derivative (C1) primarily binds to polar regions, affecting drug delivery efficiency ().

Functionalized Derivatives: Arylazo and Heterocyclic Analogues

Substitution with arylazo or heterocyclic groups drastically alters bioactivity. For example:

  • 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i): These azo-compounds exhibit exceptional antibacterial activity against S. aureus and L. monocytogenes at low concentrations (3× lower than lead compounds), outperforming alkyl-substituted analogues ().
  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) : Incorporation of a thiadiazole ring induces fluorescence properties and aggregation behavior, making it useful in spectroscopic studies ().

Table 2: Bioactivity Comparison of Functionalized Derivatives

Compound Substituent Bioactivity
This compound Methyl Moderate antimicrobial activity
4h (Azo-neopentyloxy) Arylazo-neopentyloxy Potent Gram-positive antibacterial (MIC ~0.5 µg/mL)
C1 (Thiadiazole-methyl) Thiadiazole-methyl Fluorescence emission at 505 nm; lipid bilayer interaction

Key Findings :

  • Antimicrobial Potency : Azo derivatives (4h, 4i) show superior activity due to electron-withdrawing diazenyl groups enhancing target binding.
  • Fluorescence Properties : Thiadiazole-substituted derivatives exhibit solvent-dependent aggregation, useful for probing membrane dynamics ().

Biological Activity

4-Methylbenzene-1,3-diol, also known as 4-methylresorcinol, is a phenolic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈O₂ and is characterized by two hydroxyl groups positioned at the 1 and 3 locations on the benzene ring. This unique positioning influences its reactivity and biological interactions.

Compound Name Molecular Formula Key Characteristics
This compoundC₇H₈O₂Two hydroxyl groups; potential antioxidant and antimicrobial properties.
1,2-Benzenediol (Catechol)C₆H₆O₂Strong antioxidant properties; adjacent hydroxyl groups.
2-Methylphenol (Cresol)C₇H₈OUsed as a disinfectant; contains one hydroxyl group.

Antimicrobial Activity

Research indicates that 4-methylresorcinol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action involves inhibiting the enzyme tyrosine ammonia lyase, crucial for the biosynthesis of aromatic amino acids in certain microorganisms, thereby disrupting their growth and development.

Case Study: Antimicrobial Efficacy

A study demonstrated that 4-methylresorcinol effectively inhibited the growth of several pathogenic bacteria and fungi. The compound was tested against common strains such as Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) that suggest its potential as a natural antimicrobial agent.

Antioxidant Properties

The compound's antioxidant capabilities are attributed to its ability to scavenge free radicals, which can lead to cellular damage. This property is particularly valuable in preventing oxidative stress-related diseases.

The antioxidant activity of this compound is primarily due to its hydroxyl groups, which can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

Regulatory Role in Cellular Processes

Recent studies have highlighted the role of this compound in regulating cellular processes such as chemotactic cell aggregation and spore maturation in Dictyostelium discoideum. The compound influences gene expression related to the cAMP signaling pathway during early development stages, showcasing its significance in developmental biology .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various fields:

  • Pharmaceuticals: As an antimicrobial agent in formulations.
  • Cosmetics: Due to its antioxidant properties, it may be used in skincare products aimed at reducing oxidative stress.
  • Food Industry: Its antimicrobial properties could help in preserving food products.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methylbenzene-1,3-diol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common routes include hydroxylation of 4-methyltoluene derivatives using acidic or enzymatic catalysts. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and catalyst loading (e.g., 5–10 mol% FeCl₃) to minimize by-products like quinones. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer : Use a combination of:

  • ¹³C NMR : Peaks at δ ~150 ppm (C-OH) and δ ~20 ppm (methyl group) confirm substitution patterns .
  • HPLC-MS : Retention time and molecular ion [M+H]⁺ at m/z 125.1 validate purity and molecular weight .
  • FT-IR : O-H stretch (~3200 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm diol and aromatic moieties .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is light-sensitive and prone to oxidation. Store in amber vials under inert gas (N₂/Ar) at 4°C. Monitor degradation via periodic HPLC analysis; discard if purity drops below 95% .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and predicted ¹³C NMR spectra of this compound derivatives?

  • Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to simulate chemical shifts. Compare with experimental data (e.g., δC deviations >2 ppm suggest structural misassignment). Peer validation via databases like CSEARCH ensures reproducibility .

Q. What reaction mechanisms explain the formation of imino derivatives from this compound and nitroso compounds?

  • Methodological Answer : Nitroso compounds undergo electrophilic substitution at the para-methyl position of this compound, followed by dehydration to form Schiff bases (e.g., 4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol). Characterize intermediates via LC-MS and monitor kinetics using UV-Vis spectroscopy at λ = 450 nm .

Q. How can this compound derivatives be tailored for biological activity studies, and what in vitro assays are suitable?

  • Methodological Answer : Introduce substituents (e.g., alkyl chains, halogens) via Friedel-Crafts alkylation or Ullmann coupling. Test antimicrobial activity using broth microdilution assays (MIC values) or anticancer potential via MTT assays on cancer cell lines (e.g., P-388 murine leukemia) .

Q. How should researchers address contradictory spectral data in structural elucidation of this compound analogs?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals.
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives.
  • Isotopic labeling : Track hydroxyl group dynamics in deuterated solvents .

Properties

IUPAC Name

4-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDIAAMUCQQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060092
Record name 1,3-Benzenediol, 4-methyl-
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

496-73-1
Record name 4-Methylresorcinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 4-methyl-
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Record name 1,3-Benzenediol, 4-methyl-
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Record name 4-methylresorcinol
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Synthesis routes and methods I

Procedure details

2,4-Dihyroxybenzaldehyde (33.97 gm, 0.246 mol) (recrystallized from toluene) was dissolved in spectroscopic grade 2-propanol (3 L) in a round bottom flask fitted with a gas inlet and a bubbler outlet. 10% Palladium on carbon (1.35 gm) was added followed by phosphoric acid (3mL) and the mixture was sparaged with nitrogen. The nitrogen flow was switched to hydrogen and the mixture was rapidly stirred with ice cooling. After 3 hours hydrogen uptake was complete and the catalyst was removed by filtration. The filtrate was stripped down to 200 mL and 200 mL of ethyl acetate was added. The solution was washed with 4×200 mL of water and the combined water extracts back-extracted with ethyl acetate. These organic extracts were water washed and the combined organic layers dried over sodium sulfate and stripped down to afford the product as a colorless crystalline solid (29.95 gm, 98%). M.p.: 106° C. (Lit. 106°-107° C. [J. C. Bell, W. Bridge, and A. Robertson, J. Chem. Soc., 1542-45 (1937)]). NMR (DMSO-d6): δ 1.961 (s, Me), 6.076 (dd, H-6, J[5,6]=8 hz, J[2,6]=2 hz), 6.231 (d, H-2), 6.760 (d, H-5) 8.867 (s, OH), an 9.008 (s, OH).
Quantity
33.97 g
Type
reactant
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3 L
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solvent
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3 mL
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0 (± 1) mol
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1.35 g
Type
catalyst
Reaction Step Five
Yield
98%

Synthesis routes and methods II

Procedure details

The starting material 2,4-dihydroxytoluene was prepared by adding boron tribromide (3.1 ml, 3.2 mmol) to a solution of 2,4-dimethoxytoluene (1 g, 6.5 mmol) in pentane (10 ml) at −70° C. The reaction mixture was allowed to warm to ambient temperature and the mixture stirred for a further 2 hours. Ice water and ethyl acetate were then added and the aqueous layer basified to pH9.5 with 2M aqueous sodium hydroxide solution. After stirring for 10 minutes, the organic layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic extract was washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography eluting with methylene chloride/ethyl acetate (9/1) to give 2,4-dihydroxytoluene (759 mg, 94%) as a white solid.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
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Quantity
10 mL
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solvent
Reaction Step One
[Compound]
Name
Ice water
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2,4-Dihydroxybenzaldehyde (33.97 gm, 0.246 mol) (recrystallized from toluene) was dissolved in spectroscopic grade 2-propanol (3 L) in a round bottom flask fitted with a gas inlet and a bubbler outlet. 10% Palladium on carbon (1.35 gm) was added followed by phosphoric acid (3 mL) and the mixture was sparged with nitrogen. The nitrogen flow was switched to hydrogen and the mixture was rapidly stirred with ice cooling. After 3 hours hydrogen uptake was complete and the catalyst was removed by filtration. The filtrate was stripped down to 200 mL and 200 mL of ethyl acetate was added. The solution was washed with 4×200 mL of water and the combined water extracts back-extracted with ethyl acetate. These organic extracts were water washed and the combined organic layers dried over sodium sulfate and striped down to afford the product as a colorless crystalline solid (29.95 gm, 98%). M.p.: 106° C. (Lit. 106°-107° C. [J. C. Bell, W. Bridge, and A. Robertson, J. Chem. Soc., 1542-45 (1937)]).
Quantity
33.97 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-methylbenzene-1,3-diol
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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